Dimethyl n-isopropylsulfamide
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Overview
Description
Dimethyl n-isopropylsulfamide is an organic compound with the molecular formula C4H12N2O2S. It is a sulfamide derivative, characterized by the presence of both methyl and isopropyl groups attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl n-isopropylsulfamide can be synthesized through several methods. One common approach involves the reaction of dimethylamine with isopropylsulfonyl chloride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or acetone, and the temperature is maintained at room temperature to slightly elevated levels. The reaction yields this compound as a white solid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through recrystallization or distillation techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl n-isopropylsulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamide group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfamides depending on the nucleophile used.
Scientific Research Applications
Dimethyl n-isopropylsulfamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of dimethyl n-isopropylsulfamide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-isopropylsulfamide: Similar structure but with different substituents.
N-Isopropyl-N-methylsulfamide: Another isomer with similar properties.
Dimethylsulfamide: Lacks the isopropyl group, leading to different reactivity.
Uniqueness
Dimethyl n-isopropylsulfamide is unique due to the presence of both methyl and isopropyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various applications, distinguishing it from other sulfamide derivatives .
Properties
Molecular Formula |
C5H14N2O2S |
---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
2-(dimethylsulfamoylamino)propane |
InChI |
InChI=1S/C5H14N2O2S/c1-5(2)6-10(8,9)7(3)4/h5-6H,1-4H3 |
InChI Key |
XVAKPNZWBHETBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)N(C)C |
Origin of Product |
United States |
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